molecular formula C10H13BrO2 B8760027 1-Bromo-5-ethyl-2,4-dimethoxybenzene

1-Bromo-5-ethyl-2,4-dimethoxybenzene

Cat. No.: B8760027
M. Wt: 245.11 g/mol
InChI Key: KRVGAQWXFXTZLG-UHFFFAOYSA-N
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Description

1-Bromo-5-ethyl-2,4-dimethoxybenzene (C${10}$H${13}$BrO$_2$) is a substituted aromatic compound featuring a bromine atom at the 1-position, an ethyl group at the 5-position, and methoxy groups at the 2- and 4-positions. The ethyl group introduces steric bulk and electron-donating effects, distinguishing it from simpler brominated dimethoxybenzenes.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-5-ethyl-2,4-dimethoxybenzene

InChI

InChI=1S/C10H13BrO2/c1-4-7-5-8(11)10(13-3)6-9(7)12-2/h5-6H,4H2,1-3H3

InChI Key

KRVGAQWXFXTZLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

1-Bromo-2,4-dimethoxybenzene (C$8$H$9$BrO$_2$)

  • Key Differences : Lacks the ethyl group at the 5-position.
  • Reactivity : The absence of the ethyl group reduces steric hindrance, making it more reactive in electrophilic aromatic substitution (e.g., bromination) and palladium-catalyzed coupling reactions .
  • Applications : Used in synthesizing benzoxazine derivatives with anticancer activity .

1,5-Dibromo-2,4-dimethoxybenzene (C$8$H$8$Br$2$O$2$)

  • Key Differences : Contains two bromine atoms at the 1- and 5-positions.
  • Reactivity : The dual bromine substituents enhance electrophilicity, enabling sequential substitution reactions. This compound is a key intermediate in synthesizing anti-HIV drugs like Elvitegravir .

2-Bromo-5-methoxy-1,3-dimethylbenzene (C$9$H${11}$BrO)

  • Key Differences : Methyl groups at the 1- and 3-positions instead of methoxy and ethyl groups.
  • Reactivity : Methyl groups provide weaker electron-donating effects compared to methoxy, altering regioselectivity in substitution reactions.

Steric and Functional Group Comparisons

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene (C${11}$H${15}$BrO)

  • Key Differences : Isopropyl group at the 5-position and methyl at the 2-position.
  • Steric Impact : The bulkier isopropyl group significantly hinders access to the aromatic ring, reducing reaction rates in coupling or cyclization reactions compared to the ethyl-substituted compound .

1-Bromo-4-ethoxy-2-methylbenzene (C$9$H${11}$BrO)

  • Key Differences : Ethoxy group at the 4-position and methyl at the 2-position.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Bromo-5-ethyl-2,4-dimethoxybenzene C${10}$H${13}$BrO$_2$ 245.12 1-Br, 5-Ethyl, 2,4-OMe Pharmaceutical intermediates
1-Bromo-2,4-dimethoxybenzene C$8$H$9$BrO$_2$ 217.06 1-Br, 2,4-OMe Anticancer agent synthesis
1,5-Dibromo-2,4-dimethoxybenzene C$8$H$8$Br$2$O$2$ 312.97 1,5-Br, 2,4-OMe Anti-HIV drug intermediates
2-Bromo-5-methoxy-1,3-dimethylbenzene C$9$H${11}$BrO 215.09 2-Br, 5-OMe, 1,3-Me Material science applications

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